4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- is an organic compound with the molecular formula C14H12O5. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carboxylic acid and ethoxycarbonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Naphthalene-2,4-dicarboxylic acid.
Reduction: 2-Naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- involves its interaction with various molecular targets depending on the context of its use. For example, in ester hydrolysis reactions, the compound is hydrolyzed by esterases to produce 2-naphthalenecarboxylic acid and ethanol. The molecular pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon of the ester group.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the ethoxycarbonyl group, making it less reactive in esterification reactions.
4-Nitro-2-naphthalenecarboxylic acid: Contains a nitro group, which significantly alters its reactivity and applications.
2-Naphthalenemethanol: The ester group is reduced to an alcohol, changing its chemical properties and reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- is unique due to the presence of both carboxylic acid and ethoxycarbonyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.
Properties
IUPAC Name |
4-ethoxycarbonyloxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-2-18-14(17)19-12-8-10(13(15)16)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZXGVCNHXLSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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